molecular formula C16H12O2S B281783 (9-Anthrylsulfanyl)acetic acid

(9-Anthrylsulfanyl)acetic acid

Cat. No. B281783
M. Wt: 268.3 g/mol
InChI Key: HJDCPALGGGFNOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(9-Anthrylsulfanyl)acetic acid, also known as ASA, is an organic compound with a molecular formula C15H12O2S. It is a white crystalline powder that is soluble in organic solvents and slightly soluble in water. ASA is a derivative of anthracene, which is a polycyclic aromatic hydrocarbon. ASA has been of great interest to researchers due to its unique chemical properties and potential applications in various fields.

Mechanism of Action

(9-Anthrylsulfanyl)acetic acid has been found to have a unique mechanism of action. (9-Anthrylsulfanyl)acetic acid has been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation and pain. By inhibiting the activity of COX enzymes, (9-Anthrylsulfanyl)acetic acid can reduce inflammation and pain.
Biochemical and Physiological Effects:
(9-Anthrylsulfanyl)acetic acid has been found to have various biochemical and physiological effects. (9-Anthrylsulfanyl)acetic acid has been found to reduce inflammation and pain in animal models. (9-Anthrylsulfanyl)acetic acid has also been found to have antitumor activity in animal models. (9-Anthrylsulfanyl)acetic acid has also been found to have antioxidant activity, which can help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

(9-Anthrylsulfanyl)acetic acid has several advantages for use in lab experiments. (9-Anthrylsulfanyl)acetic acid is readily available and relatively inexpensive. (9-Anthrylsulfanyl)acetic acid is also stable under normal laboratory conditions. However, (9-Anthrylsulfanyl)acetic acid has some limitations for use in lab experiments. (9-Anthrylsulfanyl)acetic acid is insoluble in water, which can make it difficult to work with in aqueous solutions. (9-Anthrylsulfanyl)acetic acid is also sensitive to light, which can lead to degradation of the compound over time.

Future Directions

There are several future directions for research on (9-Anthrylsulfanyl)acetic acid. One potential direction is the development of new synthesis methods for (9-Anthrylsulfanyl)acetic acid. New synthesis methods could lead to more efficient and cost-effective production of (9-Anthrylsulfanyl)acetic acid. Another potential direction is the study of the potential use of (9-Anthrylsulfanyl)acetic acid in the field of medicine. (9-Anthrylsulfanyl)acetic acid has been found to have anti-inflammatory and antitumor activity, which could make it a potential candidate for the development of new drugs. Another potential direction is the study of the potential use of (9-Anthrylsulfanyl)acetic acid in the field of photovoltaics. (9-Anthrylsulfanyl)acetic acid has been found to have good electron donor properties, which could make it a potential candidate for use in organic solar cells.

Synthesis Methods

(9-Anthrylsulfanyl)acetic acid can be synthesized by the reaction of anthracene with thionyl chloride, followed by treatment with sodium sulfide. The resulting product is then treated with acetic anhydride to obtain (9-Anthrylsulfanyl)acetic acid. This synthesis method has been widely used in the production of (9-Anthrylsulfanyl)acetic acid for research purposes.

Scientific Research Applications

(9-Anthrylsulfanyl)acetic acid has been extensively studied for its potential applications in various fields. In the field of organic synthesis, (9-Anthrylsulfanyl)acetic acid has been used as a starting material for the synthesis of other compounds. (9-Anthrylsulfanyl)acetic acid has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
(9-Anthrylsulfanyl)acetic acid has also been studied for its potential use in the field of photovoltaics. (9-Anthrylsulfanyl)acetic acid has been found to have good electron donor properties, which make it a potential candidate for use in organic solar cells. (9-Anthrylsulfanyl)acetic acid has also been studied for its potential use in the field of optoelectronics. (9-Anthrylsulfanyl)acetic acid has been found to have good fluorescence properties, which make it a potential candidate for use in organic light-emitting diodes (OLEDs).

properties

Molecular Formula

C16H12O2S

Molecular Weight

268.3 g/mol

IUPAC Name

2-anthracen-9-ylsulfanylacetic acid

InChI

InChI=1S/C16H12O2S/c17-15(18)10-19-16-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)16/h1-9H,10H2,(H,17,18)

InChI Key

HJDCPALGGGFNOO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2SCC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2SCC(=O)O

Origin of Product

United States

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